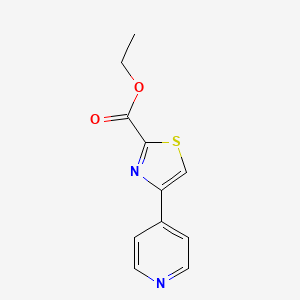
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol, also known as PPE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Polymer Protection and Cleavage
2-(Pyridin-2-yl)ethanol has been identified as a protective group for methacrylic acid (MAA) in polymer chemistry. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This protective group is stable under acidic conditions and resists catalytic hydrogenolysis, making it a promising tool in the field of polymer chemistry due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
2. Proton Transfer in Chromophores
2-(1H-pyrazol-5-yl)pyridines and their derivatives, including a structure similar to 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol, exhibit unique photoreactions, such as excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are crucial in the field of photochemistry and may have applications in the development of new photoluminescent materials or chemical sensors (Vetokhina et al., 2012).
3. Antioxidant and Antimicrobial Properties
A series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown significant antioxidant and antimicrobial activities. This research provides insights into the potential pharmaceutical applications of compounds structurally related to this compound. The presence of trifluoromethyl or trichloromethyl groups appears to enhance these properties (Bonacorso et al., 2015).
4. Catalysis in Asymmetric Transfer Hydrogenation
Compounds structurally similar to this compound have been used to synthesize complexes with Ni(II) and Fe(II) which showed activity in the transfer hydrogenation of ketones. These findings could be relevant for catalysis and the development of new synthetic methodologies in organic chemistry (Magubane et al., 2017).
Mécanisme D'action
Target of Action
The compound 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. They have been shown to interact with various targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
The interaction of the compound with its targets leads to changes in the function of these targets. For instance, the binding of pyrazole derivatives to the topoisomerase IV enzyme can inhibit the enzyme’s activity, thereby affecting DNA replication in bacteria . This can lead to the death of the bacterial cells, explaining the antimicrobial activity of these compounds .
Biochemical Pathways
The action of the compound on its targets can affect various biochemical pathways. For instance, the inhibition of topoisomerase IV can disrupt DNA replication in bacteria, leading to cell death . This can have downstream effects on bacterial growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This can lead to the death of bacterial cells, thereby exerting an antimicrobial effect .
Propriétés
IUPAC Name |
2-(3-pyridin-4-ylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-8-7-13-6-3-10(12-13)9-1-4-11-5-2-9/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBASNUIMFUAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627734 |
Source


|
| Record name | 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401522-11-0 |
Source


|
| Record name | 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





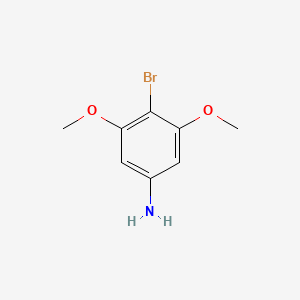
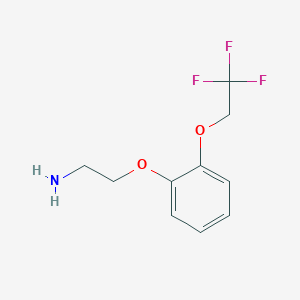
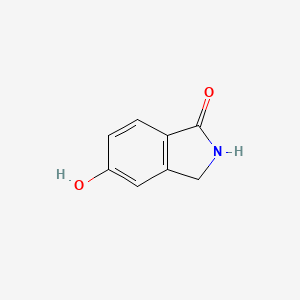
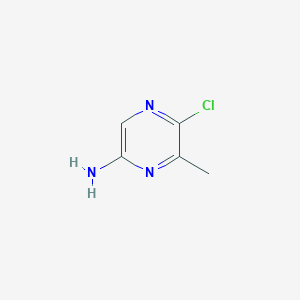

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)



